molecular formula C20H20N4O3 B11397194 5-Amino-1-(2,5-dimethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-1-(2,5-dimethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11397194
M. Wt: 364.4 g/mol
InChI Key: SFUMGWBEAMTQKY-UHFFFAOYSA-N
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Description

5-Amino-1-(2,5-dimethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an amino group, a dimethoxyphenyl group, a benzodiazole moiety, and a dihydropyrrolone ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,5-dimethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodiazole Moiety: This step involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzodiazole ring.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride and an appropriate catalyst.

    Formation of the Dihydropyrrolone Ring: This step involves the cyclization of an intermediate compound, typically through a condensation reaction with an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methoxy groups, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyrrolone ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation Products: Quinones, oxides, and other oxidized derivatives.

    Reduction Products: Alcohols and other reduced derivatives.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structural features could impart desirable characteristics such as enhanced stability, reactivity, or bioactivity.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,5-dimethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(2,5-dimethoxyphenyl)-4-(1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one: A similar compound lacking the methyl group on the benzodiazole moiety.

    5-Amino-1-(2,5-dimethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-2-one: A similar compound with a different position of the carbonyl group in the dihydropyrrolone ring.

Uniqueness

The presence of the methyl group on the benzodiazole moiety and the specific positioning of the carbonyl group in the dihydropyrrolone ring make 5-Amino-1-(2,5-dimethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one unique

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C20H20N4O3/c1-23-14-7-5-4-6-13(14)22-20(23)18-16(25)11-24(19(18)21)15-10-12(26-2)8-9-17(15)27-3/h4-10,21,25H,11H2,1-3H3

InChI Key

SFUMGWBEAMTQKY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(CN(C3=N)C4=C(C=CC(=C4)OC)OC)O

Origin of Product

United States

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